molecular formula C16H25NO3 B4987957 N-ethyl-2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propen-1-amine

N-ethyl-2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propen-1-amine

Cat. No. B4987957
M. Wt: 279.37 g/mol
InChI Key: YRLIJXMKCAOQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propen-1-amine, also known as EiPLA, is a chemical compound that belongs to the class of phenethylamines. It is a relatively new compound that has gained interest in the scientific community due to its potential applications in research.

Mechanism of Action

N-ethyl-2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propen-1-amine acts as a partial agonist at the serotonin 5-HT2A receptor, which results in the activation of downstream signaling pathways. This activation leads to changes in neurotransmitter release and neuronal activity, which can affect various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propen-1-amine can induce changes in neuronal activity and neurotransmitter release. It has been found to increase the release of dopamine and norepinephrine in certain brain regions, which can affect mood and cognition. N-ethyl-2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propen-1-amine has also been found to enhance memory consolidation and retrieval in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propen-1-amine in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the effects of receptor activation. However, N-ethyl-2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propen-1-amine has a relatively short half-life, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand the potential side effects of N-ethyl-2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propen-1-amine.

Future Directions

There are several future directions for research on N-ethyl-2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propen-1-amine. One area of interest is its potential use in the treatment of neuropsychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of N-ethyl-2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propen-1-amine and its effects on various physiological processes. Finally, the development of new analogs of N-ethyl-2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propen-1-amine may lead to compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-ethyl-2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propen-1-amine is a relatively new compound that has potential applications in scientific research. Its high affinity for the 5-HT2A receptor makes it a useful tool for studying the effects of receptor activation on various physiological processes. However, further research is needed to fully understand its mechanism of action and potential side effects. The development of new analogs of N-ethyl-2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propen-1-amine may lead to compounds with improved pharmacological properties and potential therapeutic applications.

Synthesis Methods

The synthesis of N-ethyl-2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propen-1-amine involves the condensation of 2,4,5-trimethoxybenzaldehyde with N-ethyl-2-methylprop-2-en-1-amine in the presence of an acid catalyst. The resulting product is then purified using chromatography techniques to obtain pure N-ethyl-2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propen-1-amine.

Scientific Research Applications

N-ethyl-2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propen-1-amine has been found to have potential applications in scientific research. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological processes such as mood regulation, perception, and cognition. N-ethyl-2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propen-1-amine can be used to study the effects of 5-HT2A receptor activation on these processes.

properties

IUPAC Name

N-ethyl-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-7-17(10-12(2)3)11-13-8-15(19-5)16(20-6)9-14(13)18-4/h8-9H,2,7,10-11H2,1,3-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLIJXMKCAOQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=C(C=C1OC)OC)OC)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propen-1-amine

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